N-benzhydryl-4-methyl-3-nitrobenzamide
Beschreibung
Eigenschaften
CAS-Nummer |
329940-09-2 |
|---|---|
Molekularformel |
C21H18N2O3 |
Molekulargewicht |
346.4g/mol |
IUPAC-Name |
N-benzhydryl-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H18N2O3/c1-15-12-13-18(14-19(15)23(25)26)21(24)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,24) |
InChI-Schlüssel |
LSUURGDLVVFGBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogs
Substituent Analysis and Molecular Properties
The table below compares structural features and properties of N-benzhydryl-4-methyl-3-nitrobenzamide with similar compounds:
Key Comparative Insights
Substituent Position and Electronic Effects
- Nitro Group Orientation: The 3-nitro substituent in the target compound contrasts with 4-nitro analogs (e.g., ).
- Methyl vs. Chlorine : The 4-methyl group in the target compound introduces steric hindrance without significant electronegativity, unlike 4-chloro analogs (). Chlorine’s electronegativity may enhance halogen bonding in biological systems.
Amide Group Variations
- Benzhydryl vs. Smaller Groups : The bulky benzhydryl group in the target compound likely increases lipophilicity compared to benzyl () or phenethyl () groups. This could influence pharmacokinetic properties like membrane permeability.
- Sulfone-Containing Analogs : The sulfone group in ’s compound introduces polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic benzhydryl moiety.
Research Findings and Implications
Physicochemical Properties
- Crystallinity : Unlike 4-chloro-3-nitrobenzamide (), which forms stable crystals, the benzhydryl group’s bulkiness may hinder crystallization, necessitating alternative characterization methods.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzhydryl-4-methyl-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via amide coupling between 4-methyl-3-nitrobenzoic acid derivatives (e.g., acyl chlorides) and benzhydrylamine. For example, analogous nitrobenzamide syntheses involve reacting 4-nitrobenzoyl chloride with substituted amines under Schotten-Baumann conditions (water/THF, base) . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification steps to remove byproducts.
- Temperature control : Reactions at 0–5°C minimize side reactions like hydrolysis of the acyl chloride .
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N-benzhydryl-4-methyl-3-nitrobenzamide, and how are data interpreted?
- Methodology :
- NMR : H and C NMR confirm the amide bond (δ ~8–10 ppm for NH in DMSO-d6) and aromatic substituents (splitting patterns for nitro and methyl groups) .
- X-ray crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding between nitro and amide groups). For analogous compounds, refinement software like SHELXL is used to model thermal displacement parameters and validate stereochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z calculated for ) .
Advanced Research Questions
Q. How can computational methods like DFT be integrated with experimental data to resolve structural ambiguities in N-benzhydryl-4-methyl-3-nitrobenzamide?
- Methodology :
- Density Functional Theory (DFT) : Calculate optimized geometries and compare with X-ray data to validate bond lengths and angles. For example, deviations >0.05 Å may indicate crystal packing effects .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O contacts between nitro and aromatic groups) and identifies polymorphic preferences .
- Electrostatic potential maps : Predict reactive sites for electrophilic/nucleophilic attacks, guiding derivatization strategies .
Q. What strategies are recommended for analyzing conflicting biological activity data of N-benzhydryl-4-methyl-3-nitrobenzamide across different assays?
- Methodology :
- Dose-response standardization : Normalize data using IC/EC values to account for assay sensitivity variations .
- Solubility controls : Use DMSO concentrations <1% to avoid solvent interference in cell-based assays .
- Orthogonal assays : Cross-validate antimicrobial activity via disk diffusion (qualitative) and microbroth dilution (quantitative) .
Q. How can regioselectivity challenges in modifying the benzhydryl or nitro groups of N-benzhydryl-4-methyl-3-nitrobenzamide be addressed?
- Methodology :
- Protecting groups : Temporarily block the nitro group with Boc or Fmoc during alkylation of the benzhydryl moiety .
- Catalytic hydrogenation : Use Pd/C or Raney Ni under controlled H pressure to reduce nitro to amine without affecting the amide bond .
- Directed ortho-metalation : Employ LDA or TMPLi to functionalize the methyl-substituted benzene ring selectively .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
